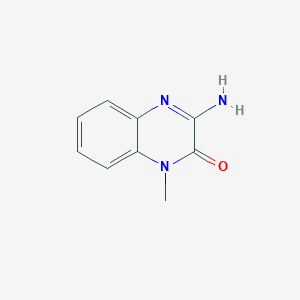
4-(Benzyloxy)but-2-YN-1-OL
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(Benzyloxy)but-2-YN-1-OL involves the reaction of 4-hydroxybut-2-yn-1-ol (an alkyne with an alcohol group) with benzyl chloride . The reaction proceeds via nucleophilic substitution, resulting in the formation of the benzyloxy-substituted alkyne .
Molecular Structure Analysis
The molecular structure of this compound consists of a butynol core (with an alkyne and an alcohol group) attached to a benzyl ether moiety. The benzyl group provides stability and influences the compound’s reactivity .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
1. Inhibition of 5-Lipoxygenase
4-(Benzyloxy)but-2-YN-1-OL derivatives have been studied for their potential in inhibiting 5-Lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The derivatives exhibited potent cytotoxic effects against various cancer cell lines, suggesting their potential in cancer therapy. Additionally, they showed protective effects in mouse models of Acute Lung Injury (ALI) induced by lipopolysaccharide (LPS) (Reddy et al., 2012).
2. Synthesis of Aromatic Bisabolane Sesquiterpenes
This compound has been used in the enantiodivergent synthesis of aromatic bisabolane sesquiterpenes, a class of naturally occurring chemicals with various biological activities. The synthesis involves a process of chiral acetylene alcohol preparation (Takano et al., 1989).
3. Formation of γ-Butyrolactones
4-Bromo-3-yn-1-ols, which can be derived from this compound, have been used in the synthesis of γ-butyrolactones via AuCl(3)- or Hg(II)-catalyzed intramolecular hydroalkoxylation. This process is significant in the synthesis of compounds used in pharmaceuticals and materials science (Reddy et al., 2012).
4. Development of Benzothiophene Derivatives
The compound has been utilized in the synthesis of benzothiophene derivatives, which have applications in the development of pharmaceuticals and organic materials. These derivatives were produced through Pd-catalyzed or radical-promoted heterocyclodehydration (Gabriele et al., 2011).
5. Synthesis of Optically Active β-Lactones
Optically active 4-benzyloxy- and 4-alkyloxycarbonyl-2-oxetanones have been synthesized from this compound, demonstrating its utility in creating chiral molecules for pharmaceutical and chemical applications (Cammas et al., 1993).
6. Catalysis in Coupling Reactions
This compound has been involved in palladium-catalyzed coupling reactions of aryl bromides, showing its utility in organic synthesis and pharmaceutical development (Feuerstein et al., 2004).
Propriétés
IUPAC Name |
4-phenylmethoxybut-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,12H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAWLINTLWLGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452516 | |
| Record name | 4-benzyloxy-2-butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91142-50-6 | |
| Record name | 4-benzyloxy-2-butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
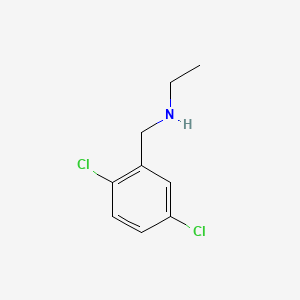
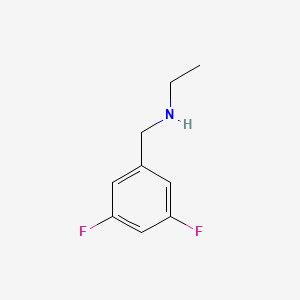
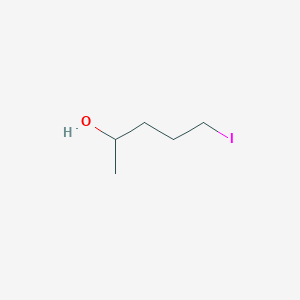
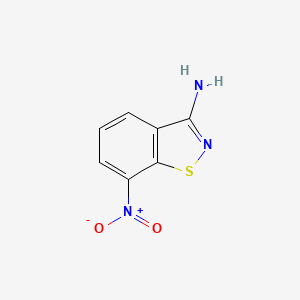

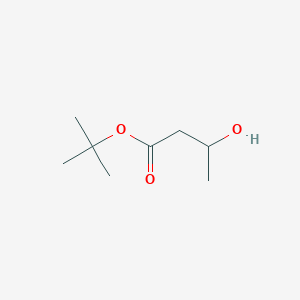
![2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane](/img/structure/B3058620.png)
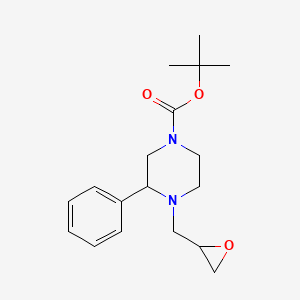
![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylamine](/img/structure/B3058622.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3058623.png)
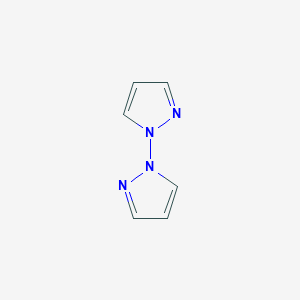
![5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one](/img/structure/B3058626.png)

